molecular formula C12H9N B024718 Guanosine 5'-diphosphate CAS No. 105184-46-1

Guanosine 5'-diphosphate

Cat. No.: B024718
CAS No.: 105184-46-1
M. Wt: 167.21 g/mol
InChI Key: UJOBWOGCFQCDNV-UHFFFAOYSA-N
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Description

Guanosine-5’-diphosphate is a nucleoside diphosphate composed of the nucleoside guanosine and two phosphate groups. It plays a crucial role in various biochemical processes, including intracellular signaling and metabolism. Guanosine-5’-diphosphate is an ester of pyrophosphoric acid with the nucleoside guanosine, consisting of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific enzymes such as guanosine monophosphate kinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate to guanosine-5’-monophosphate, resulting in the formation of guanosine-5’-diphosphate .

Industrial Production Methods

In industrial settings, guanosine-5’-diphosphate is produced using recombinant Escherichia coli strains engineered to overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides. This approach allows for the efficient production of guanosine-5’-diphosphate by optimizing the metabolic flux towards its synthesis .

Chemical Reactions Analysis

Types of Reactions

Guanosine-5’-diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and glycosylation. It can be hydrolyzed to guanosine monophosphate and inorganic phosphate by the action of phosphatases .

Common Reagents and Conditions

Common reagents used in the reactions involving guanosine-5’-diphosphate include adenosine triphosphate, pyruvate kinase, and phosphoenolpyruvate. These reactions typically occur under physiological conditions, with specific enzymes catalyzing the reactions .

Major Products Formed

The major products formed from the reactions involving guanosine-5’-diphosphate include guanosine monophosphate, guanosine triphosphate, and various glycosylated derivatives. These products play essential roles in cellular metabolism and signaling .

Mechanism of Action

Guanosine-5’-diphosphate exerts its effects by acting as a regulator of GTPases, which are molecular switches involved in signal transduction pathways. When bound to guanosine-5’-diphosphate, GTPases are in an inactive state. Upon exchange of guanosine-5’-diphosphate for guanosine triphosphate, GTPases become active and trigger downstream signaling cascades. This process is tightly regulated and serves as a molecular timer for various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine-5’-diphosphate is unique in its role as a regulator of GTPases, which are critical for intracellular signaling. Its ability to interconvert with guanosine triphosphate and guanosine monophosphate allows it to participate in various metabolic and signaling pathways, making it a versatile and essential molecule in cellular processes .

Properties

IUPAC Name

9H-carbazole
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InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H
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InChI Key

UJOBWOGCFQCDNV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2
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Molecular Formula

C12H9N
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Related CAS

51555-21-6
Record name Polycarbazole
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DSSTOX Substance ID

DTXSID4020248
Record name Carbazole
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Molecular Weight

167.21 g/mol
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Physical Description

Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992), White solid; [Hawley] Sublimes readily; Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light; [CAMEO] Faintly beige powder; [MSDSonline]
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Boiling Point

671 °F at 760 mmHg (NTP, 1992), 354.6 °C
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Flash Point

220.0 °C (428.0 °F) - closed cup
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1.80 mg/L at 25 °C, In water, 1.20 mg/L at 20 °C, 1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition, Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene
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Density

1.1 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.10 at 18 °C/4 °C
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Vapor Pressure

400 mmHg at 613 °F (NTP, 1992), 0.00000137 [mmHg], 1.5X10-6 mm Hg at 25 °C (extrapolated)
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Color/Form

Crystals from alcohol, benzene, toluene, glacial acetic acid, White crystals, White crystals, plates, leaflets or light tan powder

CAS No.

86-74-8, 105184-46-1
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Melting Point

473 to 475 °F (NTP, 1992), 245 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Guanosine 5'-diphosphate
Reactant of Route 2
Guanosine 5'-diphosphate
Reactant of Route 3
Guanosine 5'-diphosphate
Reactant of Route 4
Guanosine 5'-diphosphate
Reactant of Route 5
Guanosine 5'-diphosphate
Reactant of Route 6
Guanosine 5'-diphosphate

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